The presence of a reactive carbonyl group (C=O) and an activated alkene (C=C) suggests potential applications in organic synthesis as a building block for more complex molecules. These functional groups can undergo various reactions like aldol condensation, Diels-Alder cycloaddition, and Michael addition, which are fundamental tools for organic chemists .
The combination of an aromatic ring (phenyl) and a dimethylamine group can be found in various bioactive molecules. Research might explore this compound's potential for further modification and development into new drug candidates .
Compounds with conjugated double bond systems (like the alkene in this molecule) can exhibit interesting electronic and optical properties. Further research could investigate the potential for this molecule or its derivatives in applications like dyes, sensors, or organic electronics .
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, also known as 3-(dimethylamino)-1-phenyl-2-propen-1-one, is an organic compound characterized by its distinctive structure featuring a phenyl group, a dimethylamino group, and a conjugated double bond system. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound exhibits a melting point of approximately 91 °C and a predicted boiling point of 260 °C under standard atmospheric conditions .
The structure can be represented by the following InChI identifier: InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ . The compound is notable for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.
The biological activity of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has been explored in various studies, indicating potential pharmacological effects:
Several methods are employed for synthesizing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one:
These methods highlight the synthetic accessibility of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one for research and industrial applications.
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one finds applications in various fields:
Interaction studies involving (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one focus on its reactivity with various biological targets:
Understanding these interactions is crucial for evaluating the safety and effectiveness of this compound in therapeutic contexts .
Several compounds share structural similarities with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Dimethylamino)acetophenone | C₉H₁₁N O | Lacks double bond; has an acetophenone moiety |
| 4-(Dimethylamino)benzaldehyde | C₉H₁₁N O | Contains an aldehyde functional group |
| 4-Methoxy-N,N-dimethylaniline | C₁₁H₁₅N O | Contains a methoxy group on the aromatic ring |
What sets (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one apart from these compounds is its α,β-unsaturated carbonyl structure, which not only enhances its reactivity but also contributes to its potential biological activities. The presence of both a dimethylamino group and a phenyl ring allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry .
Enaminones represent a significant class of organic compounds characterized by the conjugated system N-C=C-C=O. They emerged as important synthetic intermediates during the mid-20th century when researchers began exploring the versatility of compounds containing both enamine and ketone functionalities. The specific compound (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one gained prominence in the 1980s when it was identified as a particularly useful synthetic intermediate. Its synthetic potential was initially recognized through studies of condensation reactions between dimethylformamide derivatives and aromatic ketones.
The development of this compound paralleled the broader exploration of enaminones, which were increasingly valued for their dual reactivity and synthetic utility. By the early 1980s, researchers had established key synthetic routes and begun exploring the compound's application in heterocyclic synthesis and other transformations. The recognition of β-enaminones as privileged structures in medicinal chemistry further elevated interest in this compound class throughout the 1990s and 2000s.
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one exemplifies the classical β-enaminone structure, featuring a conjugated system with distinct electronic characteristics. The molecule contains two electron-deficient centers at C-1 and C-3, while the C-2 carbon and amino functionalities are electron-rich. This electronic distribution creates a push-pull system that enables the compound to react with both electrophiles and nucleophiles, making it exceptionally versatile in organic synthesis.
The (E)-configuration across the double bond is critical for the compound's reactivity and application scope. This stereochemistry positions the dimethylamino group and carbonyl functionality optimally for interactions with various reagents and substrates. The phenyl substituent provides additional stability to the molecule while offering a site for further functionalization in complex synthesis schemes.
The unique structural features of this β-enaminone make it an ideal scaffold for constructing complex heterocycles, natural products, and biologically active compounds. Its ability to undergo selective transformations at multiple sites enables chemists to use it as a versatile building block in divergent synthetic strategies.
Irritant